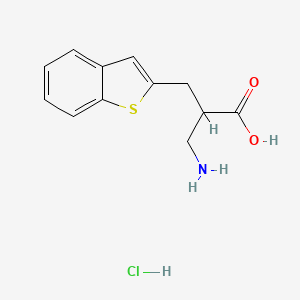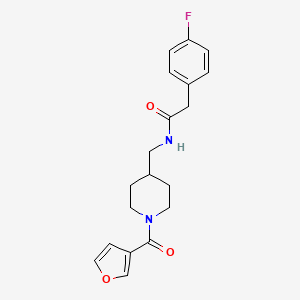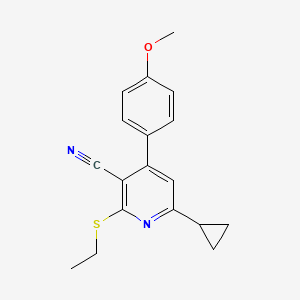
6-Cyclopropyl-2-(ethylsulfanyl)-4-(4-methoxyphenyl)pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyclopropyl-2-(ethylsulfanyl)-4-(4-methoxyphenyl)pyridine-3-carbonitrile, also known as CEP-26401, is a small molecule drug candidate that has been studied for its potential therapeutic effects. This compound belongs to a class of compounds known as pyridine carboxamides, which have been shown to have a variety of biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The study of pyridine derivatives, including those related to 6-Cyclopropyl-2-(ethylsulfanyl)-4-(4-methoxyphenyl)pyridine-3-carbonitrile, often focuses on their synthesis and structural analysis. For instance, the synthesis and crystal structure determination of related compounds have been explored to understand their three-dimensional configurations, which are crucial for their potential applications in various fields such as material science, pharmaceuticals, and chemical synthesis. The structural determination of these compounds is achieved through techniques like X-ray crystallography, providing insights into their molecular configurations, bond lengths, and angles, essential for understanding their reactivity and interaction with other molecules (A. Moustafa & A. S. Girgis, 2007).
Optical and Spectroscopic Properties
The optical and spectroscopic properties of pyridine derivatives are another area of significant interest. These compounds' optical behaviors, including UV–vis absorption and fluorescence spectroscopy, are studied to understand their potential in applications such as sensing, organic electronics, and photovoltaics. By examining the effects of different substituents on the emission spectra, researchers can tailor these compounds for specific uses, highlighting the versatility and wide-ranging applications of pyridine-based molecules (M. Cetina, Marina Tranfić, I. Sviben, & Marijana Jukić, 2010).
Antimicrobial and Antioxidant Activity
Some pyridine derivatives exhibit significant antimicrobial and antioxidant activities, making them valuable for developing new pharmaceuticals and healthcare products. By synthesizing and testing various pyridine and fused pyridine derivatives, researchers have identified compounds with moderate to good binding energies to target proteins, suggesting potential efficacy against specific diseases or pathogens. These studies contribute to the broader field of drug discovery, where the structural manipulation of pyridine cores can lead to the development of novel therapeutic agents with enhanced efficacy and reduced side effects (E. M. Flefel, W. El-Sofany, M. El-Shahat, Arshi Naqvi, & E. Assirey, 2018).
Propiedades
IUPAC Name |
6-cyclopropyl-2-ethylsulfanyl-4-(4-methoxyphenyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-3-22-18-16(11-19)15(10-17(20-18)13-4-5-13)12-6-8-14(21-2)9-7-12/h6-10,13H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZFDBUCWGAUET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C(=CC(=N1)C2CC2)C3=CC=C(C=C3)OC)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2412939.png)
![4-[(2-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2412940.png)

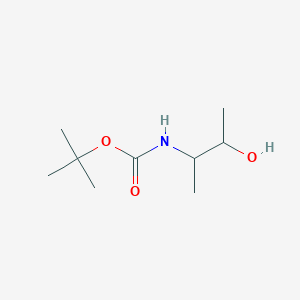
![1-({[1-(4-chlorophenyl)-1H-imidazol-2-yl]thio}acetyl)indoline](/img/structure/B2412946.png)
![1-Phenylmethoxycarbonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-4-carboxylic acid](/img/structure/B2412947.png)
![5-(3-chlorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2412949.png)
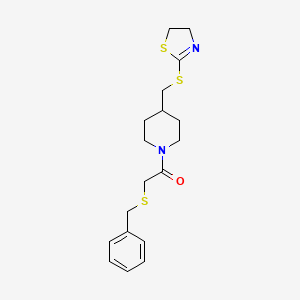
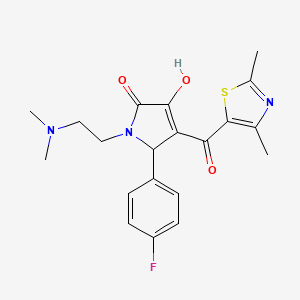

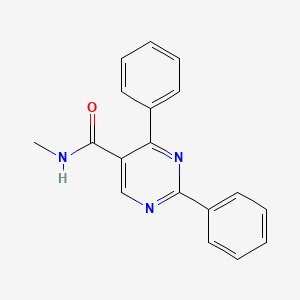
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide](/img/structure/B2412955.png)
